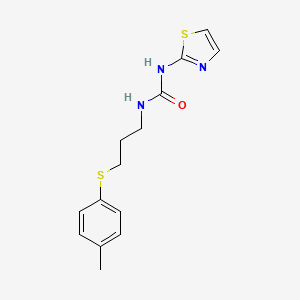
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea is a useful research compound. Its molecular formula is C14H17N3OS2 and its molecular weight is 307.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea, with CAS number 899969-07-4, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antifungal activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3OS2, with a molecular weight of 307.4 g/mol. The compound features a thiazole ring and a thiophenol moiety, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
This compound exhibits significant antibacterial properties. In a study comparing various urea derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| E. coli | 32 |
| Pseudomonas aeruginosa | 64 |
The MIC values indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings .
Anticancer Activity
Research has shown that derivatives of thiazole and thiourea possess anticancer properties. In vitro studies indicated that this compound can inhibit the proliferation of cancer cell lines such as U937 and THP-1.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects on U937 cells, the compound exhibited an IC50 value of approximately 18 µM, demonstrating comparable efficacy to standard chemotherapeutic agents like etoposide .
Antifungal Activity
The compound also shows antifungal activity against common pathogens. In vitro tests revealed that it inhibits the growth of Candida albicans and other fungal strains.
Table 2: Antifungal Activity
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 22 |
| Aspergillus niger | 18 |
The inhibition zones indicate that the compound has promising antifungal properties, making it a candidate for further development in antifungal therapies .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins, disrupting their function. This mechanism is particularly relevant in its antibacterial and anticancer activities, where binding to enzymes or receptors can inhibit critical cellular processes.
Eigenschaften
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRMJDBVQAVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














